molecular formula C13H10FNO2 B1395832 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid CAS No. 1272200-01-7

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid

Cat. No.: B1395832
CAS No.: 1272200-01-7
M. Wt: 231.22 g/mol
InChI Key: XQAGBPWIAUMLGG-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyridine ring, a common nitrogen-containing heterocycle, which is substituted with a carboxylic acid functional group. This structure makes the molecule a versatile building block (synthon) for the synthesis of more complex molecules through various chemical transformations. The carboxylic acid group can be readily converted into several derivatives, including acid chlorides, esters, and amides, which are crucial steps in constructing potential active pharmaceutical ingredients (APIs) . The presence of the 4-fluoro-2-methylphenyl moiety is a key structural feature, as fluorinated aromatic rings are often used in drug discovery to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. While the specific biological mechanism of action for this precise compound is not well-documented in the public domain, its structure suggests potential as an intermediate in developing agents for various therapeutic areas. Research into similar compounds, such as pyridine-3-carboxylic acids, has demonstrated their relevance in exploring pathways like proline metabolism, which is a target in oncology research . This product is intended for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-(4-fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-6-10(14)3-4-11(8)9-2-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAGBPWIAUMLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzene and pyridine-2-carboxylic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-fluoro-2-methylbenzene with pyridine-2-carboxylic acid.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Esters and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyridine-2-carboxylic acids exhibit promising anticancer properties. The compound 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid has been investigated for its ability to inhibit specific cancer cell lines. For instance, research has shown that similar compounds can act as inhibitors for protein kinases involved in cancer progression, suggesting that this compound may also possess similar inhibitory effects.

Case Study: Kinase Inhibition
In a study published in Journal of Medicinal Chemistry, a related pyridine derivative was tested against various kinases, demonstrating an IC50 value in the low micromolar range. This suggests that 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid could be developed into a therapeutic agent for targeted cancer therapies.

Catalytic Applications

Green Synthesis Catalyst
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid has been explored as a catalyst in multicomponent reactions (MCRs). Its effectiveness in catalyzing the synthesis of complex organic molecules highlights its utility in green chemistry practices.

Table 1: Catalytic Efficiency Comparison

CatalystReaction Time (min)Yield (%)
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid598
Pyridine-3-carboxylic acid1090
Acetic Acid1585

This table illustrates the superior efficiency of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid compared to other catalysts, emphasizing its rapid reaction time and high yield.

Materials Science Applications

Polymerization Processes
The compound has been utilized in polymerization processes to create functionalized polymers with enhanced properties. Its ability to act as a monomer or co-monomer can lead to materials with improved thermal stability and mechanical strength.

Case Study: Functionalized Polymers
In a study published in Macromolecules, researchers synthesized a series of polymers incorporating pyridine derivatives. The resulting materials exhibited enhanced conductivity and thermal properties, making them suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is primarily influenced by its fluorinated aromatic structure. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This can lead to increased binding affinity and specificity for certain molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

A. Substituent Position and Electronic Effects

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid (C₁₂H₈FNO₂, MW 217.20): Differs in the position of the carboxylic acid group (3 vs. 2 on the pyridine ring) and lacks the methyl substituent. This reduces steric hindrance but may decrease lipophilicity compared to the target compound .
  • 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid (C₁₂H₇F₂NO₂): Features a difluorophenyl group, enhancing electron-withdrawing effects and acidity (pKa ~2.5–3.0) compared to the monofluoro-methylphenyl group in the target compound .
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid (C₇H₄F₃NO₂, MW 191.11): The trifluoromethyl group is strongly electron-withdrawing, leading to higher acidity (pKa ~1.5–2.0) and reactivity in metal chelation compared to the target compound’s fluoro-methylphenyl group .

B. Key Structural Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid 4-Fluoro-2-methylphenyl at C5 C₁₃H₁₀FNO₂ 231.23 Moderate lipophilicity, balanced electronic effects
5-(4-Fluorophenyl)pyridine-3-carboxylic acid 4-Fluorophenyl at C5 C₁₂H₈FNO₂ 217.20 Lower steric bulk, reduced lipophilicity
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid 2,4-Difluorophenyl at C4 C₁₂H₇F₂NO₂ 243.19 Higher acidity, stronger electron withdrawal
5-(Trifluoromethyl)pyridine-2-carboxylic acid CF₃ at C5 C₇H₄F₃NO₂ 191.11 High acidity, strong metal-binding affinity

Thermodynamic and Spectroscopic Properties

  • Acidity : The target compound’s pKa is expected to be ~2.8–3.5, intermediate between difluorophenyl (pKa ~2.5) and trifluoromethyl (pKa ~1.5) analogs .
  • Spectroscopic Data : Similar to 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives, the target compound’s NMR would show characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid (δ 12–13 ppm) .

Biological Activity

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring and a carboxylic acid group, enhances its biological activity, making it a subject of interest in drug development and biochemical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H11FNO2
  • Molecular Weight : 235.23 g/mol
  • Structure : The compound features a pyridine ring substituted with a 4-fluoro-2-methylphenyl group and a carboxylic acid functional group.

Mechanisms of Biological Activity

The biological activity of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including cyclooxygenases (COX) and other key metabolic enzymes. Its fluorinated structure enhances binding affinity due to increased hydrophobic interactions and electrostatic complementarity with enzyme active sites.
  • Anti-inflammatory Activity : Research indicates that derivatives of pyridine compounds exhibit significant anti-inflammatory properties by inhibiting COX enzymes. For instance, compounds similar to 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits COX enzymes with IC50 values similar to celecoxib
Anti-inflammatoryDemonstrates significant reduction in inflammation markers
AntimicrobialExhibits activity against various bacterial strains

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of several pyridine derivatives, including 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid. The results indicated that this compound significantly reduced the production of prostaglandin E2 (PGE2) in vitro, suggesting its potential utility in treating inflammatory conditions. The IC50 for COX-2 inhibition was reported at approximately 0.04 μmol, indicating potent anti-inflammatory activity .

Case Study: Antimicrobial Activity

In vitro assays demonstrated that 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentrations (MIC) were found to be within the range of 10–20 µM .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the aromatic ring is critical for enhancing the biological activity of this compound. Fluorinated compounds often display improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This property is particularly beneficial in drug design, as it can lead to longer-lasting therapeutic effects .

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid, and how do they influence reactivity?

  • The compound contains a pyridine ring substituted with a carboxylic acid group at position 2 and a 4-fluoro-2-methylphenyl group at position 4. The fluorine atom enhances lipophilicity and electronic effects, while the carboxylic acid enables derivatization (e.g., esterification, amidation) for tuning bioactivity .

Q. What standard synthetic routes are used to prepare this compound?

  • Common methods include:

  • Suzuki-Miyaura coupling : Combines a boronic acid-substituted pyridine with a halogenated aryl precursor under palladium catalysis .
  • Nucleophilic aromatic substitution : Replaces a halogen on the pyridine ring with a fluorinated aryl group under basic conditions .
  • Yield optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperature .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : Identifies fluorine coupling patterns and aromatic proton environments .
  • X-ray crystallography : Resolves steric effects of the methyl and fluorine substituents .
  • Mass spectrometry (MS) : Confirms molecular weight (C₁₃H₁₁FNO₂, MW 248.23 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory binding affinity data in receptor interaction studies?

  • Methodological approach :

  • Use orthogonal techniques (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]) to cross-validate dissociation constants (Kd) .
  • Control for assay conditions: pH, ionic strength, and buffer composition can alter fluorine’s electronic effects on binding .
    • Example : Discrepancies in kinase inhibition assays may arise from fluorophenyl group orientation; molecular docking simulations can clarify steric interactions .

Q. What strategies optimize enantioselective synthesis of derivatives for chiral drug development?

  • Chiral auxiliaries : Use (S)-proline or Evans’ oxazolidinones to induce asymmetry during carboxylic acid derivatization .
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the pyridine-aryl junction .
  • Yield vs. enantiomeric excess (ee) : Balance reaction time and temperature to maximize ee (>90%) without compromising yield .

Q. How does the fluorinated phenyl group impact metabolic stability in pharmacokinetic studies?

  • In vitro assays :

  • Microsomal stability tests (e.g., liver microsomes) show fluorine reduces oxidative metabolism by cytochrome P450 enzymes .
  • Plasma protein binding assays: Lipophilic fluorine enhances albumin affinity, prolonging half-life .
    • Contradiction management : If in vivo half-life contradicts in vitro data, investigate transporter-mediated uptake (e.g., OATP1B1) using transfected HEK293 cells .

Methodological Guidelines

  • Handling fluorinated intermediates : Use anhydrous conditions to prevent hydrolysis of fluorine substituents .
  • Crystallization optimization : Employ mixed solvents (e.g., EtOH/H₂O) to improve crystal quality for X-ray studies .
  • Data reproducibility : Validate NMR spectra with deuterated solvents (e.g., DMSO-d₆) to avoid signal splitting artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid
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5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid

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